molecular formula C16H24N2 B13967831 2-Benzyl-2-azaspiro[4.5]decan-8-amine

2-Benzyl-2-azaspiro[4.5]decan-8-amine

Cat. No.: B13967831
M. Wt: 244.37 g/mol
InChI Key: QUNKPKKPFKEIJR-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a spirocyclic azaspirodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[4.5]decan-8-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Benzyl-2-azaspiro[4.5]decan-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-azaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.5]decan-8-amine

InChI

InChI=1S/C16H24N2/c17-15-6-8-16(9-7-15)10-11-18(13-16)12-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2

InChI Key

QUNKPKKPFKEIJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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